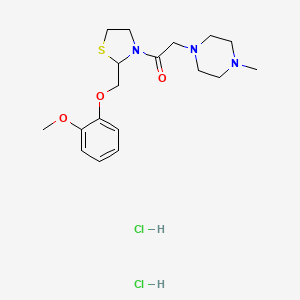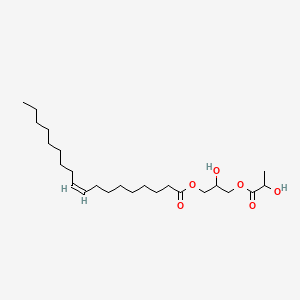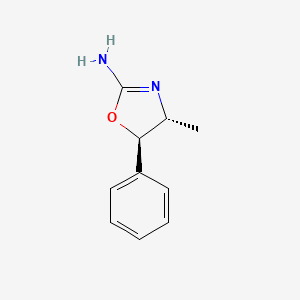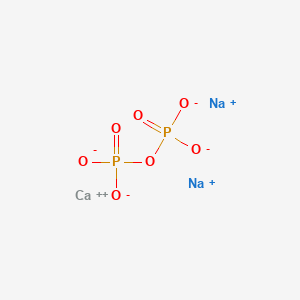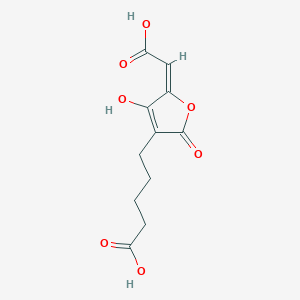
8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran core, which is a fused ring system consisting of a benzene ring and a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like an alkene or alkyne.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced through a cycloaddition reaction between an azide and a nitrile group. This step often requires the use of a catalyst, such as copper(I) iodide, and specific reaction conditions, such as elevated temperatures and inert atmosphere.
Attachment of the Allyl Ether Group: The allyl ether group can be introduced through an etherification reaction between an allyl alcohol and an appropriate leaving group, such as a halide or tosylate, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halides, sulfonates, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halides, sulfonates, and organometallic reagents like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Ketones, carboxylic acids, and aldehydes.
Reduction: Alcohols, amines, and hydrocarbons.
Substitution: Various substituted benzopyran derivatives with different functional groups.
Applications De Recherche Scientifique
8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
8-(2-(2-Propenyloxy)ethoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one can be compared with other similar compounds, such as:
Coumarin Derivatives: Compounds with a benzopyran core and various substituents, known for their diverse biological activities.
Tetrazole Derivatives: Compounds containing a tetrazole ring, often used in medicinal chemistry for their bioisosteric properties.
Allyl Ethers: Compounds with an allyl ether group, used in organic synthesis and as intermediates in the production of various chemicals.
Propriétés
| 80916-88-7 | |
Formule moléculaire |
C15H14N4O4 |
Poids moléculaire |
314.30 g/mol |
Nom IUPAC |
8-(2-prop-2-enoxyethoxy)-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C15H14N4O4/c1-2-6-21-7-8-22-12-5-3-4-10-9-11(14-16-18-19-17-14)15(20)23-13(10)12/h2-5,9H,1,6-8H2,(H,16,17,18,19) |
Clé InChI |
CJMQNDLHXVWERS-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


